![molecular formula C7H11FO B7961816 4-(Fluoromethyl)cyclohexan-1-one](/img/structure/B7961816.png)
4-(Fluoromethyl)cyclohexan-1-one
Overview
Description
4-(Fluoromethyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C7H11FO and its molecular weight is 130.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas-Phase Reactions and Environmental Science : 4-Isopropyl-2-cyclohexen-1-one, a related compound, was identified as a product of the gas-phase reactions of β-phellandrene with OH radicals and with ozone. This research contributes to our understanding of atmospheric chemistry and environmental science (Hakola et al., 1993).
Organic Chemistry and Synthesis : Studies on the formation and reactions of various cyclohexane ions, such as 1-methylcyclopentyl and cyclohexyl, in different solutions reveal insights into the structure and reactivity of these ions. This research is significant for synthetic organic chemistry (Olah et al., 1967).
Photophysical Properties and Material Science : Research on the photophysical properties of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), in cyclohexane solution informs our understanding of material behavior, particularly in terms of fluorescence and aggregation properties (Beeby et al., 2002).
Medicinal Chemistry and Natural Product Synthesis : The development of a scalable methodology for synthesizing 4,4-disubstituted cyclohexane β-keto esters via a one-pot double Michael addition-Dieckmann condensation is crucial for the rapid synthesis of building blocks used in medicinal chemistry and natural product synthesis (Degraffenreid et al., 2007).
Fluorine Chemistry and NMR Spectroscopy : Studies on the conformational analysis of monosubstituted and 1,4-substituted cyclohexanes with fluorinated substituents, using 19F NMR spectroscopy, provide valuable data on the thermodynamic parameters and structural insights of these compounds (Carcenac et al., 2006).
Supramolecular Chemistry : Research on all-cis 1,2,3,4,5,6-hexafluorocyclohexane demonstrates its unusual property of a facially polarized ring, which is significant for the design of functional organic molecules or applications in supramolecular chemistry design (Keddie et al., 2015).
Crystal Structure Studies : The synthesis and crystal structure analysis of specific cyclohexyl compounds, such as (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one, offer insights into molecular conformations and intermolecular interactions, which are relevant for understanding molecular behavior in different states (Kavitha et al., 2006).
properties
IUPAC Name |
4-(fluoromethyl)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLWQBJCJUEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)cyclohexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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